2-Chloro-4-fluoro-1-(methoxymethyl)benzene
Description
2-Chloro-4-fluoro-1-(methoxymethyl)benzene is a substituted benzene derivative with the molecular formula C₈H₈ClFO and a molecular weight of 174.45 g/mol. The compound features three substituents on the aromatic ring: a chlorine atom at position 2, a fluorine atom at position 4, and a methoxymethyl group (-CH₂OCH₃) at position 1. The methoxymethyl group introduces both steric bulk and moderate electron-donating properties due to the ether oxygen, influencing the compound’s reactivity and solubility.
This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where halogenated aromatics are common building blocks. Its structural design balances electronic effects (electron-withdrawing halogens and electron-donating methoxymethyl), making it suitable for cross-coupling reactions or further functionalization.
Properties
IUPAC Name |
2-chloro-4-fluoro-1-(methoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLDFTKLVRQRGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-1-(methoxymethyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene derivative is treated with chlorinating and fluorinating agents under controlled conditions to introduce the chlorine and fluorine substituents. The methoxymethyl group can be introduced through a subsequent reaction involving methoxymethyl chloride and a suitable base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-1-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield simpler benzene derivatives.
Coupling Reactions: The compound is also a candidate for Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling Reactions: Boron reagents and palladium catalysts are typically used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
Organic Synthesis
2-Chloro-4-fluoro-1-(methoxymethyl)benzene serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical reactions, making it a versatile building block in organic chemistry.
Key Reactions:
- Nucleophilic Substitution: The presence of chlorine and fluorine atoms facilitates nucleophilic substitution reactions, enabling the formation of diverse derivatives.
- Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming biaryl compounds used in pharmaceuticals and agrochemicals.
Pharmaceutical Development
The compound is being investigated for its potential biological activity, particularly as a precursor for drug development. Its unique substituents enhance reactivity and solubility, critical factors in medicinal chemistry.
Case Studies:
- Antimicrobial Activity: Research has shown that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for new antibiotics.
- Antitumor Activity: Preliminary studies indicate that certain derivatives may have antitumor effects, warranting further investigation into their mechanisms and efficacy against various cancer cell lines.
Materials Science
In materials science, this compound is being explored for its potential applications in developing novel materials with specific electronic or optical properties.
Potential Applications:
- Conductive Polymers: The compound's ability to participate in polymerization reactions suggests its use in creating conductive polymers, which are vital for electronic applications.
- Optoelectronic Devices: Its unique electronic properties could be harnessed in the fabrication of optoelectronic devices such as organic light-emitting diodes (OLEDs).
Environmental Applications
Given the increasing focus on green chemistry, compounds like this compound are being studied for their potential roles in environmental applications, such as:
- Biodegradable Plastics: Research into modifying this compound could lead to the development of biodegradable plastics that reduce environmental impact.
- Pollution Remediation: Its reactivity may also be leveraged in processes aimed at degrading environmental pollutants.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-1-(methoxymethyl)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution and coupling reactions. In biological systems, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Substituent Effects on Reactivity
Methoxymethyl vs. Trichloromethyl/Trifluoromethyl :
- The methoxymethyl group (-CH₂OCH₃) in the target compound is electron-donating, enhancing nucleophilic aromatic substitution (NAS) reactivity at adjacent positions. In contrast, trichloromethyl (-CCl₃) and trifluoromethyl (-CF₃) groups () are strongly electron-withdrawing, deactivating the ring and directing electrophiles to meta/para positions .
- Trifluoromethyl derivatives exhibit higher thermal and chemical stability due to the strong C-F bonds, making them valuable in materials science .
Halogen Positional Isomerism :
Physicochemical Properties
- Polarity and Solubility: The methoxymethyl group increases polarity compared to halogenated methyl substituents, improving solubility in polar aprotic solvents (e.g., DMF, DMSO). Trichloromethyl and trifluoromethyl analogs are more lipophilic, favoring solubility in nonpolar solvents .
Research Findings and Industrial Relevance
- Gold-Catalyzed Reactions: A study () demonstrated the use of 2-chloro-4-fluoro-1-[(3-iodoprop-2-yn-1-yl)oxy]benzene in gold-catalyzed cycloisomerization, achieving >99% regioselectivity.
- Market Trends : The 2-bromo-1-fluoro-4-(methoxymethyl)benzene market () is projected to grow at 5.2% CAGR (2020–2025), driven by demand for brominated aromatic intermediates in OLED manufacturing .
Biological Activity
2-Chloro-4-fluoro-1-(methoxymethyl)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of chlorine and fluorine atoms in its structure enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C9H10ClF. Its structure includes a methoxymethyl group, which can influence its solubility and bioavailability. The halogen substituents (chlorine and fluorine) are known to modulate the compound's lipophilicity and electronic properties, contributing to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated aromatic compounds can inhibit the growth of various bacteria, including Escherichia coli and Pseudomonas aeruginosa. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Anticancer Potential
The compound has been investigated for its potential anticancer properties. In vitro studies suggest that halogenated benzene derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways associated with cell survival .
Anti-inflammatory Effects
There is evidence supporting the anti-inflammatory effects of related compounds. These substances may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of disease .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors, modulating their activity and influencing cellular responses.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, potentially leading to cytotoxic effects in rapidly dividing cells.
Case Studies
- Antibacterial Activity : A study demonstrated that a series of halogenated compounds, including derivatives of this compound, exhibited varying degrees of antibacterial activity against E. coli and Staphylococcus aureus using agar diffusion methods at concentrations ranging from 25 to 100 µg/mL .
- Anticancer Studies : In vitro assays indicated that halogenated benzene derivatives could inhibit the proliferation of several cancer cell lines, with IC50 values suggesting promising anticancer potential .
Comparative Analysis
The biological activity of this compound can be compared with other halogenated compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 2-Bromo-4-methylphenol | High | Moderate | High |
| 3-Fluorophenylacetic acid | Low | High | Low |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-4-fluoro-1-(methoxymethyl)benzene, and how can regioselectivity be optimized?
- Methodological Answer : Gold(I)-catalyzed cycloisomerization is a robust method for synthesizing chloro-fluoro-substituted benzene derivatives. For example, a scaled-up reaction using 2-chloro-4-fluoro-1-[(3-iodoprop-2-yn-1-yl)oxy]benzene in dry dioxane at 100°C for 5 hours achieved 97% yield with >99:1 regioselectivity . Key parameters include solvent choice (dioxane), temperature control, and catalyst loading. Flash chromatography is recommended for purification.
| Key Reaction Conditions |
|---|
| Catalyst: Au(I) complex |
| Solvent: Dry dioxane |
| Temperature: 100°C |
| Reaction Time: 5 hours |
| Yield: 97% |
| Regioselectivity: >99:1 |
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Follow strict safety protocols:
- Storage : Protect from light and moisture; store at 2–8°C in inert conditions .
- Handling : Use PPE (gloves, goggles), avoid heat/sparks (P210 guidelines), and work in a fume hood .
- First Aid : In case of exposure, remove contaminated clothing, rinse with water, and seek medical attention with the SDS .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) : Confirm substituent positions and purity. Compare shifts with reference standards like 1-chloro-4-fluorobenzene .
- HPLC : Assess purity using C18 columns and UV detection (e.g., 254 nm). Cross-validate with certified reference materials .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for Cl/F isotope patterns).
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of substituents. For example:
- Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Compare with derivatives like 1-methoxy-4-penta-1,3-dien-1-ylbenzene to predict regioselectivity in Suzuki-Miyaura couplings .
- Table: Key DFT Parameters
| Basis Set | Solvent Model | Functional | Reference |
|---|---|---|---|
| 6-31G(d) | PCM (dioxane) | B3LYP |
Q. What strategies address discrepancies in reported spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Use multiple techniques (e.g., NMR, IR, X-ray crystallography) to resolve conflicts.
- Reference Standards : Compare with certified materials (e.g., 2-chloro-α-(4-fluorophenyl)-benzenemethanol) to calibrate instruments .
- Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may skew UV/Vis or NMR results.
Q. How can this compound be functionalized for use in drug discovery?
- Methodological Answer :
- Isocyanato Derivatization : React with isocyanate groups to form urea/thiourea derivatives for biological screening .
- Suzuki Coupling : Introduce aryl/heteroaryl groups at the chloro position using Pd catalysts.
- Methoxymethyl Stability : Assess hydrolytic stability under physiological pH (e.g., PBS buffer at 37°C) to guide prodrug design .
Nomenclature and Literature Search
Q. What are the common naming challenges for this compound, and how can researchers ensure accurate literature searches?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
